molecular formula C19H21ClN2O2 B11809734 Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate

Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11809734
M. Wt: 344.8 g/mol
InChI Key: YVVPYVYIYXNZHC-UHFFFAOYSA-N
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Description

Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate is a piperidine-derived compound featuring a benzyl carbamate group at position 1 and a substituted pyridine moiety at position 2 of the piperidine ring. The pyridine substituent is characterized by a chlorine atom at position 6 and a methyl group at position 2, contributing to its unique electronic and steric properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H21ClN2O2/c1-14-16(10-11-18(20)21-14)17-9-5-6-12-22(17)19(23)24-13-15-7-3-2-4-8-15/h2-4,7-8,10-11,17H,5-6,9,12-13H2,1H3

InChI Key

YVVPYVYIYXNZHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C2CCCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nitro Reduction via Iron/HCl

A critical step involves reducing 6-chloro-3-nitro-2-methylpyridine to its amine counterpart. Source outlines a high-yield method using iron powder and hydrochloric acid:

Procedure :

  • A mixture of 6-chloro-3-nitro-2-methylpyridine (5 g, 29 mmol) in ethanol (20 mL) and concentrated HCl (20 mL) is treated with iron powder (16.2 g, 289 mmol) at room temperature.

  • After 1 hour, the solvent is removed under reduced pressure, and the residue is neutralized with NaHCO₃.

  • Extraction with ethyl acetate followed by drying and concentration yields 6-chloro-2-methylpyridin-3-amine as a yellow solid (4.1 g, 99% yield).

Key Advantages :

  • Cost-effectiveness : Iron is an inexpensive reducing agent.

  • Scalability : Demonstrated at multi-gram scales without yield loss.

Coupling Strategies for Intermediate Integration

Nucleophilic Aromatic Substitution (SNAr)

The chlorinated pyridine intermediate undergoes substitution at position 3 with a piperidine-derived nucleophile. Source highlights the use of lithiated piperidine for this purpose:

Procedure :

  • The protected piperidine (1-carboxylate) is deprotonated at position 2 using LDA (lithium diisopropylamide) at −78°C in THF.

  • The resulting lithiated species reacts with 6-chloro-2-methylpyridin-3-amine, displacing the chloride via a nucleophilic aromatic substitution mechanism.

Reaction Conditions :

  • Temperature : −78°C to room temperature.

  • Yield : 70–85% after column chromatography.

Transition Metal-Catalyzed Cross-Coupling

An alternative route employs Suzuki-Miyaura coupling for C–C bond formation:

Procedure :

  • A boronic ester derivative of the pyridine (e.g., 3-borono-6-chloro-2-methylpyridine) is prepared via Miyaura borylation.

  • This reacts with a brominated piperidine-1-carboxylate under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O).

Advantages :

  • Regioselectivity : Ensures precise coupling at the piperidine’s 2-position.

  • Functional Group Tolerance : Compatible with the benzyl carboxylate group.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Temperature RangeAdvantagesLimitations
SNArLDA, 6-chloro-2-methylpyridine70–85−78°C to RTHigh regioselectivityCryogenic conditions required
Suzuki CouplingPd(PPh₃)₄, Boronic ester65–7580–100°CMild conditions, scalableRequires boronic acid synthesis
Reductive AminationFe/HCl90–99RTCost-effective, high yieldLimited to amine intermediates

Data synthesized from sources,, and.

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane). Critical characterization data include:

  • ¹H NMR : Distinct signals for the benzyl group (δ 7.3–7.5 ppm), piperidine protons (δ 1.5–3.0 ppm), and pyridine methyl (δ 2.5 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 344.8 (C₁₉H₂₁ClN₂O₂).

Industrial-Scale Considerations

Catalytic Hydrogenation

Source demonstrates scalable nitro reduction using hydrogen gas and palladium on carbon:

  • Conditions : 40–45°C, 0.3–0.5 MPa H₂ pressure, ethanol solvent.

  • Outcome : 98% purity after recrystallization.

Solvent Recycling

Ethanol and ethyl acetate are recovered via distillation, reducing production costs by ~20% .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, pyridines, and benzyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

While comprehensive data tables and case studies for "Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate" are not available in the search results, the synthesis, characteristics, and potential applications of the compound and related compounds can be detailed.

Synthesis and Characteristics

This compound has the molecular formula C19H21ClN2O2C_{19}H_{21}ClN_2O_2 and a molecular weight of 344.8 g/mol . The compound features a piperidine ring, a benzyl group, and a chloro-substituted pyridine moiety.

Preparation Methods:

  • Formation of the Piperidine Ring The piperidine ring can be synthesized through cyclization reactions using appropriate precursors.
  • Substitution Reactions Reactions involving the substitution of certain groups to modify the compound.
  • Esterification The final step involves the esterification of the piperidine ring with benzyl chloroformate under basic conditions.
  • Industrial Production Optimized reaction conditions, catalysts, controlled temperatures, and specific solvents are used to ensure high yield and purity in industrial production.

Types of Reactions:

  • Oxidation Oxidation reactions, particularly at the benzyl group, can lead to the formation of benzyl alcohol or benzaldehyde derivatives. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction Reduction reactions can target the pyridine ring, converting it to piperidine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4) are used.
  • Substitution The chloro group on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives. Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Potential Biological Activities

This compound is a synthetic compound of interest in pharmacological and medicinal chemistry research due to its structural features.

Observed Activities:

  • Antiviral Activity It has shown potential as an antiviral agent. Structural analogs have demonstrated effectiveness against viruses like Ebola, with modifications in the piperidine and pyridine components enhancing antiviral efficacy.
  • Cholinesterase Inhibition Research into related piperidine derivatives indicates that compounds with similar structures can inhibit cholinesterase, an enzyme critical in neurotransmission. This inhibition is significant for developing treatments for neurodegenerative diseases like Alzheimer's.
  • Anticancer Properties Some studies suggest that derivatives of piperidine can exhibit anticancer activity by targeting specific pathways involved in tumor growth and metastasis.

Mechanism of Action

The mechanism of action of Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyl-piperidine group is known to inhibit cholinesterase receptors, which play a crucial role in neurotransmission. The compound binds to the catalytic site of the enzyme, interacting with key amino acid residues such as tryptophan and phenylalanine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 3-[(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)amino]piperidine-1-carboxylate

  • Structure : Piperidine core with a tert-butyl carbamate and a pyrimidine substituent (6-chloro, 2-methylsulfanyl).
  • Key Differences :
    • Heterocycle : Pyrimidine (6-membered, two nitrogen atoms) vs. pyridine (6-membered, one nitrogen).
    • Substituents : Methylsulfanyl (electron-rich) vs. methyl (electron-neutral) at position 2; both share a chlorine atom at position 4.
    • Carbamate Group : tert-butyl (bulky, lipophilic) vs. benzyl (aromatic, metabolically labile).
  • Implications :
    • The pyrimidine ring may enhance hydrogen bonding with targets due to additional nitrogen atoms.
    • tert-butyl carbamate improves metabolic stability but reduces solubility compared to the benzyl group .

Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate

  • Structure: Pyrrolidine core (5-membered ring) with benzyl carbamate and a 6-amino-2-methylpyridine substituent.
  • Key Differences: Ring Size: Pyrrolidine (5-membered) vs. piperidine (6-membered), affecting ring puckering and conformational flexibility. Substituents: Amino group (polar, basic) vs. chlorine (electronegative, hydrophobic) at position 5.
  • Pyrrolidine’s smaller ring may restrict binding to larger active sites compared to piperidine .

Benzyl 2-(4-cyanophenyl)-4-hydroxypiperidine-1-carboxylate

  • Structure: Piperidine with benzyl carbamate, a 4-cyanophenyl group at position 2, and a hydroxyl group at position 4.
  • Key Differences: Substituents: Cyanophenyl (electron-withdrawing, planar) vs. pyridine (aromatic, basic). Additional Functional Group: Hydroxyl group at position 4 introduces hydrogen-bonding capability.
  • Implications: The cyanophenyl group may enhance π-π stacking interactions in protein binding pockets. Hydroxyl group improves solubility but may increase metabolic oxidation susceptibility .

Benzyl (S)-2-((R)-2-hydroxypropyl)piperidine-1-carboxylate

  • Structure : Piperidine with benzyl carbamate and a 2-hydroxypropyl side chain.
  • Key Differences :
    • Substituents : Hydroxypropyl (hydrophilic, chiral) vs. substituted pyridine (aromatic, flat).
    • Stereochemistry : Enantioselective synthesis (S/R configuration) critical for target specificity.
  • Implications :
    • Hydroxypropyl enhances water solubility and enables hydrogen bonding.
    • Chiral centers may lead to differential biological activity compared to the achiral pyridine substituent .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound tert-Butyl Pyrimidine Analog 6-Amino Pyrrolidine Analog 4-Cyanophenyl Derivative
Molecular Weight ~350-370 g/mol ~380-400 g/mol ~320-340 g/mol ~330-350 g/mol
LogP Moderate (~2.5-3.5) High (~3.5-4.5) Moderate (~2.0-3.0) Moderate (~2.0-3.0)
Solubility Low (chlorine, methyl) Very low (tert-butyl) Moderate (amino group) Moderate (hydroxyl, cyano)
Metabolic Stability Moderate (benzyl cleavage) High (tert-butyl) Low (benzyl, amino) Low (hydroxyl oxidation)

Biological Activity

Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article explores its biological activity, relevant research findings, and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19_{19}H21_{21}ClN2_{2}O2_{2}
  • CAS Number : 1431967-99-5

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzyl piperidine derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compound may interact with specific protein targets that are critical for cancer cell survival. For instance, a study demonstrated that piperidine derivatives exhibit cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin in certain assays .

2. Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's:

  • Cholinesterase Inhibition : Compounds with similar structures have shown promise in inhibiting cholinesterase enzymes, which are crucial for neurotransmitter regulation. This inhibition may help mitigate symptoms associated with Alzheimer's disease by enhancing cholinergic transmission .

Case Study 1: Anticancer Efficacy

A study examined the efficacy of a novel piperidine derivative in a mouse model of cancer. The compound demonstrated significant tumor reduction compared to control groups. The study utilized a three-component reaction to synthesize the compound and assessed its cytotoxic effects through MTT assays, revealing an IC50 value lower than that of conventional chemotherapeutics .

Case Study 2: Neuroprotective Potential

In another investigation, a related piperidine derivative was tested for its effects on amyloid-beta aggregation, a hallmark of Alzheimer's disease. Results indicated that the compound could inhibit aggregation and exhibited antioxidant properties, suggesting it could be beneficial in preventing neurodegeneration .

Research Findings

Study Focus Findings
Anticancer ActivityInduced apoptosis in FaDu cells; better cytotoxicity than bleomycin
NeuroprotectionInhibited amyloid-beta aggregation; antioxidant effects

Q & A

Q. What are the recommended synthetic routes for Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling reactions between piperidine intermediates and substituted pyridine derivatives. Key steps include:

  • Amine-pyrimidine coupling : Use cesium carbonate (Cs₂CO₃) as a base in DMF at 100–150°C for 2–6 hours to facilitate nucleophilic substitution (e.g., coupling 2-chloro-5-fluoropyrimidine with benzyl 4-(aminomethyl)piperidine-1-carboxylate) .
  • Catalytic hydrogenation : For reducing intermediates, employ palladium on carbon (Pd/C) under hydrogen atmosphere.
  • Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane (50–100%) to isolate the product .

Q. Table 1: Representative Reaction Conditions

Reaction StepReagents/ConditionsYield RangeReference
Amine-pyrimidine couplingCs₂CO₃, DMF, 100–150°C, 2–6 h60–85%
Catalytic hydrogenationPd/C, H₂, RT70–90%

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the piperidine ring conformation and substituent positions. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the piperidine methylene protons resonate at δ 3.4–4.2 ppm .
  • IR Spectroscopy : Detect carbonyl stretches (C=O) at ~1700 cm⁻¹ and aromatic C-Cl bonds at ~750 cm⁻¹ .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>98%) .

Q. What safety precautions are essential when handling this compound, given conflicting toxicity data?

Methodological Answer: Safety protocols must address discrepancies in SDS reports:

  • Contradictions : Some SDS note "no known hazards" , while others warn of potential skin/eye irritation .
  • Mitigation :
    • Wear nitrile gloves, chemical goggles, and lab coats.
    • Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .
    • Store in sealed containers at 2–8°C, away from oxidizers .

Q. Table 2: Toxicity Data Comparison

SDS SourceHazard ClassificationKey PrecautionsReference
TCI America (2018)Skin/eye irritationImmediate flushing, PPE
Combi-Blocks (2023)No known hazardsGeneral ventilation

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • Software : Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) to analyze single-crystal X-ray diffraction data. SHELXL’s robust algorithms handle high-resolution data and twinned crystals effectively .
  • Key Parameters :
    • Refinement of the piperidine ring puckering (C2 or chair conformation).
    • Validation of stereochemistry using Flack x parameter for chiral centers .

Q. What strategies address low yields in coupling reactions involving the 6-chloro-2-methylpyridine moiety?

Methodological Answer:

  • Optimization Variables :
    • Base selection : Replace Cs₂CO₃ with K₂CO₃ or DBU to reduce side reactions.
    • Solvent effects : Switch from DMF to THF for temperature-sensitive reactions .
    • Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling steps.
  • Case Study : A 20% yield increase was achieved by reducing reaction time from 6 h to 4 h in DMF at 120°C .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic substitution at the pyridine’s chloro position.
  • Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina. For example, the methyl group at position 2 of pyridine may sterically hinder interactions .

Q. Why do stability assays show variability in shelf-life under different storage conditions?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the benzyl ester group is pH-dependent. Accelerated stability testing (40°C/75% RH) reveals 10% degradation after 6 months .
  • Stabilizers : Add desiccants (silica gel) or store under nitrogen to prolong stability .

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